

A Comparative Analysis of the Cytotoxic Effects of Jaspine B and its Stereoisomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 601980

Cat. No.: B15601504

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

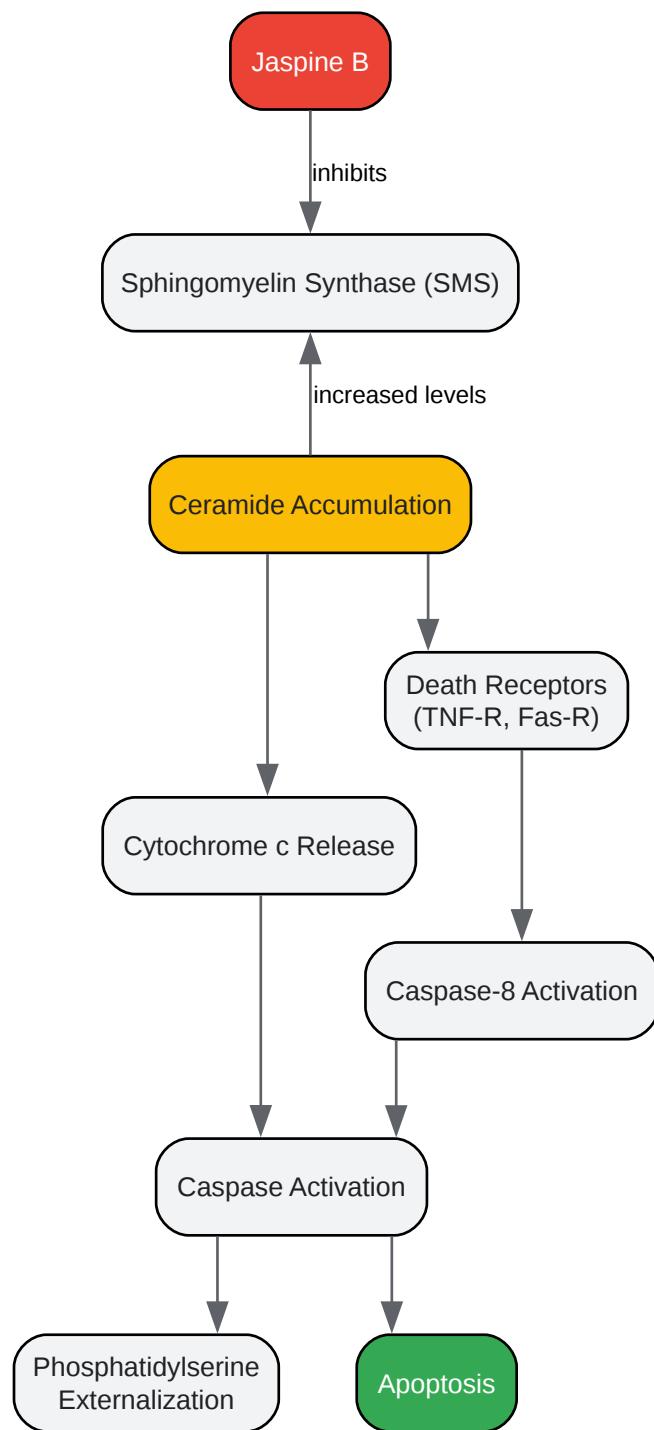
Jaspine B, a natural anhydrophytosphingosine isolated from marine sponges, has garnered significant attention in the field of oncology for its potent cytotoxic activities against a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of Jaspine B and its synthetic stereoisomers, supported by experimental data. We delve into the differential potencies, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Comparative Cytotoxicity Data

The cytotoxic efficacy of Jaspine B and its stereoisomers has been evaluated across various human cancer cell lines. The data, primarily presented as half-maximal inhibitory concentration (IC₅₀) or lethal dose 50 (LD₅₀) values, consistently demonstrates that the natural (2S, 3S, 4R)-stereoisomer of Jaspine B exhibits the most potent cytotoxic effects.

Table 1: Comparative Cytotoxicity (IC₅₀/LD₅₀ in μ M) of Jaspine B and its Stereoisomers in Human Cancer Cell Lines

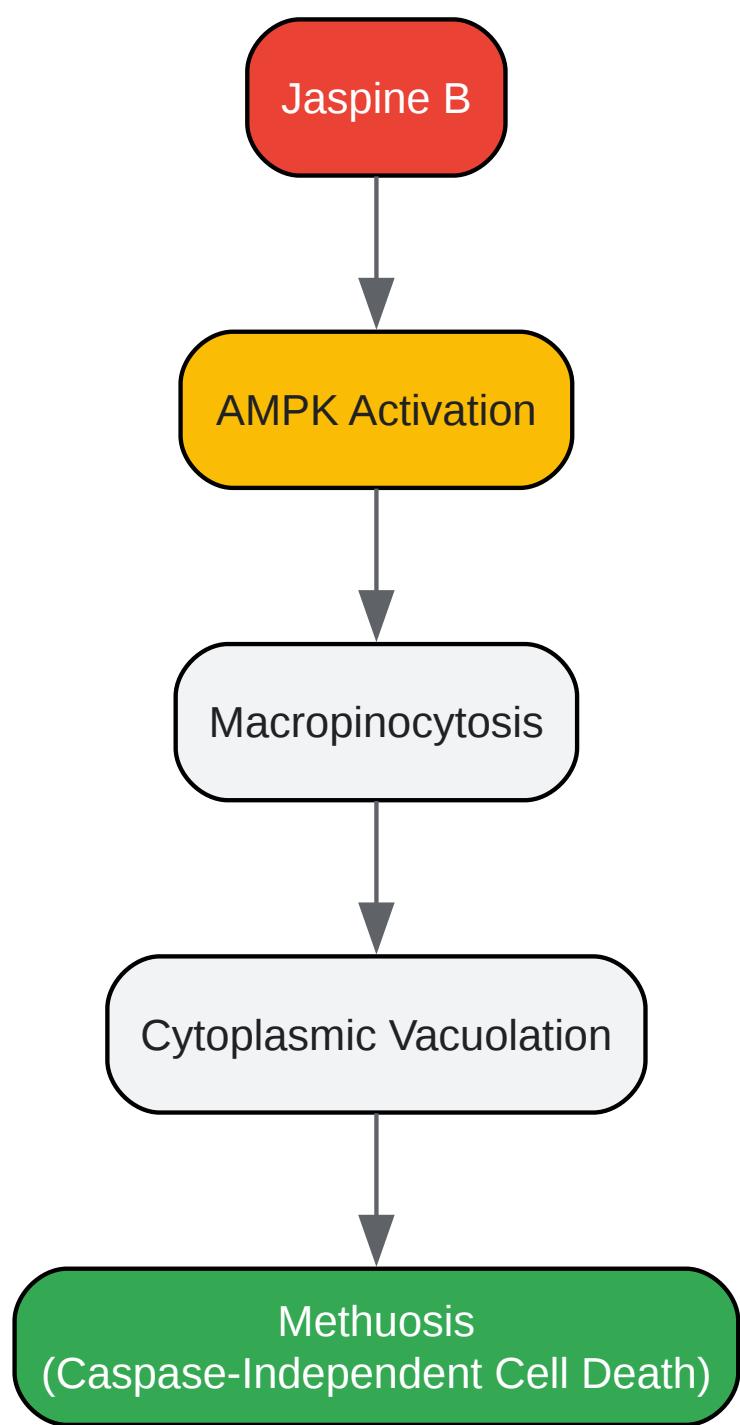
Compound	MDA-							NIH
	HGC-A549	27	MB-231	T98	U87	HEK293T	HeLa (Cervical Cancer)	
Compound	(Lung Carcinoma)	(Gastric Cancer)	(Breast Adeno carcinoma)	(Glioblastoma a)	(Glioblastoma a)	(Embryonal Kidney)	(Cervical Cancer)	3T3 (Mouse Embryonic Fibroblast)
Jaspine B	2.05[1]	7.3 ± 0.7	2.1 ± 0.2	4.5 ± 2.0	3.2 ± 0.9	9.5 ± 1.2	0.61 ± 0.27[2]	4.6 ± 0.9[2][3]
2-epi-Jaspine B	less toxic than Jaspine B	10-20 times	12.5 ± 0.9	-	-	-	-	-
3-epi-Jaspine B	less toxic than Jaspine B	10-20 times	Similar to Jaspine B	-	-	-	-	-
2,3-epi-Jaspine B	less toxic than Jaspine B	10-20 times	Similar to Jaspine B	-	-	-	-	-


Note: Some studies report qualitative comparisons of toxicity. For A549 cells, diastereomeric Jaspine B were found to be 10-20 times less toxic than the natural Jaspine B.[\[4\]](#)

Mechanisms of Action: A Dual Mode of Cell Death

Jaspine B and its stereoisomers induce cytotoxicity through at least two distinct signaling pathways, leading to either apoptosis or a non-apoptotic form of cell death known as methuosis. The prevailing mechanism can be cell-type dependent.

Apoptosis via Disruption of Sphingolipid Metabolism


In several cancer cell lines, including melanoma and HeLa cells, Jaspine B triggers apoptosis by interfering with ceramide metabolism.[\[2\]](#)[\[3\]](#)[\[5\]](#) It acts as an inhibitor of sphingomyelin synthase (SMS), an enzyme responsible for the conversion of ceramide to sphingomyelin. This inhibition leads to an intracellular accumulation of ceramide, a pro-apoptotic lipid second messenger. The elevated ceramide levels initiate a signaling cascade that includes the externalization of phosphatidylserine, release of cytochrome c from the mitochondria, and subsequent activation of caspases, ultimately leading to programmed cell death.[\[5\]](#) Studies in HeLa cells have also shown an upregulation of TNF- α , FasL, and caspase-8, indicating the involvement of the extrinsic apoptosis pathway.[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Jaspine B-induced Apoptosis Pathway.

Methuosis: A Caspase-Independent Cell Death

In other cancer cell lines, such as lung adenocarcinoma A549 cells, Jaspine B induces a form of caspase-independent cell death called methuosis.[1] This process is characterized by the formation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[1][6] The signaling pathway leading to methuosis involves the activation of 5' AMP-activated protein kinase (AMPK).[1] Notably, this pathway appears to be independent of the well-established PI3K/Akt/mTORC1 signaling axis, which is often implicated in other forms of programmed cell death.[1] The pan-caspase inhibitor z-VAD does not rescue cells from Jaspine B-induced cytotoxicity in this context, confirming the non-apoptotic nature of this cell death mechanism.[6]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Jaspine B Hydrochloride-induced Apoptosis in HeLa Cells Is Associated With Disrupted Sphingolipid Metabolism and Ceramide Overload | Anticancer Research [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jaspine B induces nonapoptotic cell death in gastric cancer cells independently of its inhibition of ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Cytotoxic Effects of Jaspine B and its Stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601504#comparing-cytotoxicity-of-jaspine-b-and-its-stereoisomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com